molecular formula C15H10O B167246 9-Anthraldehyde CAS No. 642-31-9

9-Anthraldehyde

Cat. No.: B167246
CAS No.: 642-31-9
M. Wt: 206.24 g/mol
InChI Key: YMNKUHIVVMFOFO-UHFFFAOYSA-N
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Description

9-Anthraldehyde, also known as anthracene-9-carbaldehyde, is an aromatic aldehyde derived from anthracene. It is a yellow solid that is soluble in common organic solvents. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

9-Anthraldehyde, also known as Anthracene-9-carbaldehyde, is a common monoaldehyde derivative of anthracene . It is primarily used as a building block for supramolecular assemblies . It is also used to prepare asymmetrical tridentate Schiff base ligands . .

Mode of Action

The mode of action of this compound is primarily through its interaction with other compounds in chemical reactions. For instance, it is used in the preparation of this compound oxime, which is a primary material for the preparation of a large number of cyclic and heterocyclic compounds . It is also involved in the electroreduction process, where the anion free radicals of this compound undergo subsequent dimerization reaction .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in the formation of complex organic compounds. For instance, it is used in the synthesis of this compound oxime, which can be converted into nitriles, nitro compounds, nitrones, amines, amides, and can also be exploited in the synthesis of azaheterocycles .

Pharmacokinetics

It is known that this compound is a yellow solid that is soluble in common organic solvents , which suggests it may have good bioavailability in organic environments.

Result of Action

The result of this compound’s action is primarily seen in its role as a building block for the synthesis of complex organic compounds. For example, it is used in the formation of this compound oxime, which is a precursor for a variety of cyclic and heterocyclic compounds . In addition, the electroreduction of this compound results in the formation of anion free radicals that undergo subsequent dimerization .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the formation of this compound oxime requires specific conditions, including temperature and the presence of certain functional groups . Additionally, the electroreduction of this compound is carried out in aprotic solvents . Therefore, the action, efficacy, and stability of this compound are highly dependent on the specific environmental conditions in which it is used.

Biochemical Analysis

Biochemical Properties

9-Anthraldehyde is used to prepare asymmetrical tridentate Schiff base ligands, 2- (9-anthrylmethyl-ideneamino)-4-methyl-phenol and functionalized ligand like 2- (anthracen-9-ylidene)-4,5-bis (diphenylphosphino)-4-cyclopentene-1,3-dione through Knoevenagel condensation with the diphosphine ligand 4,5-bis (diphenylphosphino)-4-cyclopentene-1,3-dione . This indicates that this compound can interact with various enzymes and proteins in biochemical reactions.

Cellular Effects

It has been used to synthesize water-soluble fluorescent probes for successive recognitions of Fe3+ and F− ions . This suggests that this compound may influence cell function by interacting with certain cell signaling pathways and affecting gene expression and cellular metabolism.

Molecular Mechanism

It is known that this compound can be converted into 9-anthracenemethanol through hydrogenation . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound oxime can be easily prepared from the this compound oxime upon treatment with NCS in basic DCM solution . This suggests that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound can be converted into 9-anthracenemethanol through hydrogenation . This suggests that this compound may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Anthraldehyde can be synthesized through several methods. One common method involves the Vilsmeier formylation of anthracene. This reaction uses phosphorus oxychloride and N,N-dimethylformamide to introduce the formyl group at the 9-position of anthracene . Another method involves the oxidation of 9-anthracenemethanol using oxidizing agents such as pyridinium chlorochromate .

Industrial Production Methods: In industrial settings, this compound is often produced through the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is typically carried out under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Anthraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    9-Anthracenemethanol: Similar in structure but differs in the functional group (hydroxyl group instead of aldehyde).

    9-Anthracenecarboxylic acid: Similar in structure but has a carboxylic acid group instead of an aldehyde group.

    Anthracene-9-carbaldehyde oxime: An oxime derivative of 9-anthraldehyde.

Uniqueness: this compound is unique due to its ability to form a wide range of derivatives through various chemical reactions. Its versatility in forming Schiff bases and other derivatives makes it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

anthracene-9-carbaldehyde
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InChI

InChI=1S/C15H10O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMNKUHIVVMFOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O
Source PubChem
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Molecular Formula

C15H10O
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DSSTOX Substance ID

DTXSID9060940
Record name 9-Anthracenecarboxaldehyde
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Molecular Weight

206.24 g/mol
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Physical Description

Gold colored powder; [Alfa Aesar MSDS]
Record name 9-Anthraldehyde
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CAS No.

642-31-9
Record name 9-Anthracenecarboxaldehyde
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Record name 9-Anthraldehyde
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Record name 9-Anthracenecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-Anthraldehyde?

A1: this compound has the molecular formula C15H10O and a molecular weight of 206.24 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for comprehensive characterization of this compound. [, , ]

Q3: How does the presence of electron-withdrawing or electron-donating groups on the aromatic rings of this compound derivatives affect their epoxidation and semipinacol rearrangement reactions?

A3: Electron-withdrawing groups tend to suppress the rate of epoxidation but necessitate heating for the subsequent semipinacol rearrangement. In contrast, electron-donating groups often lead to decomposition during epoxidation. []

Q4: Can you describe the solid-state emission properties of this compound cocrystals and the underlying mechanisms responsible for their diverse emission colors?

A4: this compound cocrystals exhibit a wide range of emission colors, from green to red. These variations stem from different intermolecular interactions. For instance, π–π interactions between chromophores influence the emission of AA-DITFB and AA-TFTPA cocrystals. In contrast, charge-transfer interactions, confirmed by infrared spectroscopy and other techniques, lead to the prominent red-shifted emission of AA-TCNB. []

Q5: Is it possible to grow microcrystals of this compound, and if so, what method has been successful?

A5: While traditional techniques like sublimation and reprecipitation proved challenging for growing this compound microcrystals, a chemical reaction-growth method using acid-catalyzed hydrolysis of (E)-tert-butyl 3-(anthracen-9-yl)acrylate ester has successfully produced uniform this compound microplates. []

Q6: Can gold nanoparticles catalyze the photooxidation of this compound?

A6: Yes, both colloidal gold nanoparticles (AuNP) and diamond-supported gold nanoparticles (AuNCD) can catalyze the photooxidation of this compound under visible light irradiation, specifically at 530 nm. This process, leading to the formation of oxidation products like anthraquinone, requires oxygen and is inhibited in a nitrogen atmosphere. []

Q7: What computational methods have been employed to investigate the conformational preferences and electronic properties of this compound?

A7: Researchers have used Lanthanide-Induced Shift (LIS) NMR analysis coupled with Molecular Mechanics (MM) and semi-empirical methods like MNDO to determine the conformational preferences of the formyl group in this compound. Additionally, Time-Dependent Density Functional Theory (TD-DFT) calculations, specifically at the RB3LYP/6-31G(d,p) level, have been performed to predict and analyze the electronic absorption spectrum of this compound polymorphs. [, ]

Q8: Has Natural Bonding Orbital (NBO) analysis been applied to study this compound?

A8: Yes, NBO analysis at the RB3LYP/6-31G(d,p) level has been conducted on this compound to evaluate various intramolecular interactions, including charge-transfer, hydrogen bonding, and hyperconjugative interactions. []

Q9: Have theoretical studies explored the nonlinear optical (NLO) properties of this compound?

A9: Indeed, the third-order nonlinear optical (NLO) properties of this compound have been investigated using the ZINDO/sum-over-states method in both static and dynamic states. These studies suggest that the molecule possesses promising NLO characteristics, with an isotropic γ value exceeding that of the standard 4-nitroaniline (pNA). []

Q10: How does the type of substituent on the anthracene molecule affect its binding affinity to human serum albumin (HSA)?

A10: Research indicates that the binding affinity of anthracene derivatives to HSA is significantly influenced by the nature of the substituent. For instance, 9-anthracenecarboxylic acid exhibits the strongest binding, followed by dihydroxyanthraquinones, while 9-anthracenemethanol shows the weakest affinity. []

Q11: How can this compound be used in analytical chemistry?

A11: this compound and its derivatives, particularly 4-biphenylaldehyde (4-BA), serve as sensitive fluorescent probes for determining cytochrome P450 (CYP) enzyme activities in various species, including rats and humans. Their oxidation by CYPs yields fluorescent carboxylic acids, enabling easy quantification via fluorimetric methods. []

Q12: Does this compound exhibit any inhibitory effects on drug-metabolizing enzymes?

A12: Yes, studies have shown that both this compound and its air oxidation product, Δ8-tetrahydrocannabinol p-quinone (Δ8-THCPQ), can inhibit hepatic microsomal drug-metabolizing enzymes in mice. This inhibition occurs in a concentration-dependent manner and affects enzymes like aminopyrine N-demethylase and microsomal aldehyde oxygenase (MALDO). []

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